Product packaging for 2-Ethyl-5-ethynyl-1,3-oxazole(Cat. No.:)

2-Ethyl-5-ethynyl-1,3-oxazole

Cat. No.: B13458251
M. Wt: 121.14 g/mol
InChI Key: TTZUQWKSZVZZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethyl-5-ethynyl-1,3-oxazole is a high-purity, synthetic heterocyclic compound intended for research and development purposes. This molecule features a 1,3-oxazole core, a privileged structure found in numerous biologically active molecules and natural products . The strategic 2-ethyl and 5-ethynyl substitutions make it a valuable and versatile building block for medicinal chemistry and materials science. The ethynyl group is particularly useful for further functionalization via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and Click chemistry, enabling the rapid synthesis of complex molecular architectures . Researchers can utilize this compound as a key synthetic intermediate in the design and development of novel pharmaceutical candidates, including potential kinase inhibitors, anti-cancer agents, and anti-viral compounds, leveraging the known biological profiles of the 1,3-oxazole scaffold . In materials science, it may be investigated for the creation of functional polymers and advanced organic materials . For research use only. Not intended for diagnostic or therapeutic uses, either human or veterinary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B13458251 2-Ethyl-5-ethynyl-1,3-oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

2-ethyl-5-ethynyl-1,3-oxazole

InChI

InChI=1S/C7H7NO/c1-3-6-5-8-7(4-2)9-6/h1,5H,4H2,2H3

InChI Key

TTZUQWKSZVZZEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(O1)C#C

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 5 Ethynyl 1,3 Oxazole

Precursor Synthesis and Halogenation Strategies

The synthesis of the requisite 2-ethyl-5-halo-1,3-oxazole intermediate can be approached through several routes. One common method for the formation of the oxazole (B20620) ring itself is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). wikipedia.orgresearchgate.net In this approach, an aldehyde, in this case, propionaldehyde, would react with TosMIC in the presence of a base to form the 2-ethyloxazole ring. Another classical approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. For the synthesis of a 2-ethyloxazole, this would require the preparation of an α-haloketone, which can be achieved through the halogenation of an appropriate ketone. nih.gov

Once the 2-ethyloxazole is obtained, the next crucial step is the introduction of a halogen at the C5 position. This is typically achieved through a halogenation reaction.

The regioselective halogenation of the 2-ethyloxazole ring presents a significant challenge. The C2, C4, and C5 positions of the oxazole ring exhibit different reactivities towards electrophilic substitution. Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) often leads to a mixture of products or substitution at the more activated positions.

A more controlled and regioselective approach involves the metalation of the oxazole ring followed by quenching with a halogen source. C5-lithiation of an oxazole can be achieved using a strong base such as n-butyllithium (n-BuLi) at low temperatures. The resulting C5-lithiated intermediate can then be treated with an electrophilic halogen source, such as iodine (I₂) or a bromine source, to install the halogen specifically at the C5 position. This method provides a high degree of regiocontrol, which is essential for the synthesis of the desired 5-halo-2-ethyloxazole.

The stability and purity of the 2-ethyl-5-halo-1,3-oxazole intermediate are of paramount importance for the success of the subsequent Sonogashira coupling. Halooxazoles, particularly iodo derivatives, can be sensitive to light and heat, and may decompose over time. Therefore, it is often necessary to use these intermediates immediately after preparation or to store them under an inert atmosphere in the dark at low temperatures.

Purification of the halooxazole can also be challenging. The presence of unreacted starting material or regioisomeric byproducts can complicate the subsequent coupling reaction and the purification of the final product. Careful chromatographic purification is often required to obtain the halooxazole in high purity.

Direct Ethynylation Approaches

With the 2-ethyl-5-halo-1,3-oxazole in hand, the final step is the introduction of the ethynyl (B1212043) group at the C5 position. The Sonogashira coupling reaction is the most widely employed and effective method for this transformation. libretexts.orgwalisongo.ac.idwikipedia.org

The Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwalisongo.ac.id To prevent self-coupling of the terminal alkyne (Glaser coupling), it is common practice to use a silyl-protected acetylene (B1199291), such as trimethylsilylacetylene (B32187) (TMSA) or triisopropylsilylacetylene (TIPSA). The silyl (B83357) protecting group can be easily removed under mild conditions after the coupling reaction is complete.

The reactivity of the halide in the Sonogashira coupling generally follows the order I > Br > Cl. libretexts.org Therefore, 2-ethyl-5-iodo-1,3-oxazole (B13468723) is typically the preferred substrate for this reaction, as it allows for milder reaction conditions and often gives higher yields. washington.edu

The choice of the palladium catalyst and co-catalyst system is crucial for the efficiency of the Sonogashira coupling. A variety of palladium(0) and palladium(II) complexes can be used as catalysts. Common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). libretexts.orgnih.gov The active catalytic species is a palladium(0) complex, which is either used directly or generated in situ from a palladium(II) precursor.

Copper(I) salts, such as copper(I) iodide (CuI), are typically used as co-catalysts. walisongo.ac.idwashington.edu The role of the copper is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex in the catalytic cycle. The reaction is carried out in the presence of a base, such as an amine (e.g., triethylamine (B128534) or diisopropylethylamine), which serves to neutralize the hydrogen halide formed during the reaction and to act as a solvent. walisongo.ac.id Copper-free Sonogashira coupling protocols have also been developed to avoid issues with the homocoupling of the alkyne. nih.gov

The table below summarizes typical conditions for the Sonogashira coupling of aryl halides with terminal alkynes, which can be adapted for the synthesis of 2-Ethyl-5-ethynyl-1,3-oxazole.

Aryl HalideAlkynePalladium CatalystCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
Aryl IodidePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFrt95 walisongo.ac.id
Aryl BromidePhenylacetylenePd(PPh₃)₄CuIPiperidineDMF8088 washington.edu
Aryl Iodide2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂CuIEt₃NEt₃Nrt90 walisongo.ac.id
Aryl BromideTrimethylsilylacetylene[DTBNpP]Pd(crotyl)ClNoneTMPDMSOrt97 nih.gov

This table presents a selection of representative conditions and is not exhaustive.

Post-Coupling C-Deprotection of Silyl-Protected Alkynes

Following the successful Sonogashira coupling of a silyl-protected alkyne, the silyl group must be removed to yield the terminal alkyne. The choice of deprotection method is critical to avoid degradation of the sensitive oxazole ring. chemrxiv.org

Common deprotection strategies include:

Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used reagent for cleaving silicon-carbon bonds. ccspublishing.org.cn However, its use can sometimes lead to inseparable mixtures. chemrxiv.org

Base-mediated deprotection: Mild bases like potassium carbonate (K₂CO₃) in methanol (B129727) can be effective for removing less sterically hindered silyl groups like TMS. chemrxiv.orggelest.com

Lithium hydroxide (B78521) (LiOH): The use of LiOH in a solvent like THF has been shown to be a clean and effective method for the deprotection of more robust silyl groups like TIPS, avoiding side reactions. chemrxiv.orgchemrxiv.org

Silver fluoride (AgF): This reagent has been reported as an efficient method for the removal of the TIPS group under mild conditions. researchgate.net

Advanced Functionalization Techniques for Ethynyl Introduction

While the Sonogashira reaction is the most prevalent method, other techniques for introducing an ethynyl group have been explored, although some have limitations. For instance, the Seyferth-Gilbert reaction using the Ohira-Bestmann reagent can be used to form 4-ethynyl oxazoles from a pre-synthesized 4-formyloxazole. chemrxiv.org Similarly, the Corey-Fuchs reaction has been investigated but often results in low yields for this class of compounds. chemrxiv.org

Direct C-H lithiation followed by reaction with an electrophile can be challenging due to the potential for side reactions and instability of the oxazole carbanion. chemrxiv.org However, strategic approaches, such as using an organozinc derivative to stabilize the carbanion, have been employed for the synthesis of functionalized oxazole carboxylic acids. chemrxiv.org

Ring-Forming Cyclization Strategies to Form 1,3-Oxazole Core

An alternative approach to synthesizing this compound involves constructing the oxazole ring with the ethyl and ethynyl (or a precursor) groups already in place or introduced during the cyclization process.

Overview of Established Oxazole Synthesis Protocols

Several classical methods exist for the synthesis of the 1,3-oxazole ring, including:

Robinson-Gabriel synthesis: The dehydration of 2-acylaminoketones.

Fischer oxazole synthesis: The reaction of cyanohydrins with aldehydes.

Van Leusen oxazole synthesis: A powerful method reacting an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgorganic-chemistry.org

Other modern methods involve metal-catalyzed cyclizations, such as those using gold or copper catalysts, and photocatalytic approaches. organic-chemistry.orgorganic-chemistry.org

The Van Leusen oxazole synthesis is a particularly versatile method that allows for the preparation of 5-substituted oxazoles from aldehydes and TosMIC in the presence of a base. nih.govmdpi.com The general mechanism involves a [3+2] cycloaddition reaction. nih.govmdpi.com

Modifications to the Van Leusen protocol have expanded its scope and applicability:

One-pot synthesis: Improved one-pot procedures using ionic liquids as solvents allow for the synthesis of 4,5-disubstituted oxazoles. organic-chemistry.orgnih.gov

In-situ aldehyde formation: A modified protocol allows for the use of substituted (het)aryl methyl alcohols or benzyl (B1604629) bromides as starting materials, which are oxidized in situ to the corresponding aldehydes before reacting with TosMIC. nih.govmdpi.com

Microwave-assisted synthesis: The use of microwave irradiation can accelerate the reaction and improve yields for the synthesis of 5-aryl-1,3-oxazoles. nih.gov

Coupling with other reactions: The Van Leusen reaction has been successfully combined with subsequent cross-coupling reactions like Suzuki, Heck, and Sonogashira to create diverse C5-substituted oxazoles in a one-pot manner. nih.gov

For the synthesis of this compound, a potential Van Leusen approach would involve the reaction of propynal (or a protected version) with an appropriate ethyl-substituted TosMIC derivative or, more commonly, reacting an aldehyde with TosMIC to form a 5-substituted oxazole which can then be further functionalized.

Oxidative Cyclization Pathways

Oxidative cyclization represents a powerful and direct approach for constructing the oxazole ring from acyclic precursors. These methods typically involve the formation of carbon-oxygen and carbon-nitrogen bonds in a single tandem operation, driven by an oxidant.

A prevalent strategy involves the iodine-catalyzed tandem oxidative cyclization. In this approach, a wide array of commercially available aromatic aldehydes can serve as starting substrates, reacting with a nitrogen source in a process that exhibits excellent functional group compatibility. organic-chemistry.org Another efficient method is the t-BuOOH/I2-mediated domino oxidative cyclization, which proceeds under mild conditions to yield polysubstituted oxazoles from readily available starting materials. organic-chemistry.org

Copper-catalyzed systems also offer a highly efficient route. For instance, the copper-catalyzed tandem oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles, including those with alkyl substituents, through a vinylic C-H bond functionalization process at room temperature. organic-chemistry.org Similarly, a combination of readily available ketones and acetonitrile (B52724) can be used to generate polysubstituted oxazoles under mild electrochemical conditions. smolecule.com More recently, a copper-catalyzed, solvent-free annulation using molecular oxygen as the oxidant has been developed for synthesizing 2,4,5-triarylated oxazoles at moderate temperatures. organic-chemistry.org

Other transition-metal-free approaches have also been explored. A notable example is the catalyst-free intramolecular oxidative cyclization of N-allylbenzamides, which provides 2,5-disubstituted oxazoles in good yields under temperate conditions. nih.gov Furthermore, a sustainable method co-catalyzed by CO2 and a photoredox catalyst enables the tandem oxidative cyclization of α-bromo ketones and amines without the need for transition-metal catalysts or peroxides. organic-chemistry.org

A summary of selected oxidative cyclization methods for oxazole synthesis is presented below.

Catalyst/ReagentStarting MaterialsKey Features
IodineAromatic AldehydesBroad substrate scope, excellent functional group tolerance. organic-chemistry.org
t-BuOOH/I₂Various acyclic precursorsDomino reaction, mild conditions. organic-chemistry.org
Copper(II)EnamidesVinylic C-H functionalization, room temperature. organic-chemistry.org
[Ru(bpy)₃]Cl₂ (Photocatalyst)α-bromoketones, BenzylaminesVisible-light photocatalysis, room temperature. organic-chemistry.org
None (Catalyst-Free)N-allylbenzamidesIntramolecular cyclization, temperate conditions. nih.gov
Silver (Ag)α-oxocarboxylates, IsocyanidesOxidative decarboxylation-cyclization. rsc.org
Metal-Catalyzed Cycloaddition Reactions

Metal-catalyzed cycloaddition reactions provide another versatile avenue to the oxazole core. These reactions often involve the formation of the five-membered ring through the orchestrated union of multiple components around a metal center.

Palladium catalysis is a cornerstone of this approach. The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst like Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base constitutes a key method for synthesizing 2,5-disubstituted oxazoles. organic-chemistry.org This process is believed to proceed via a palladium-catalyzed coupling step followed by an in-situ cyclization. organic-chemistry.org

Gold catalysis has also emerged as a powerful tool. An efficient synthesis of 2,5-disubstituted oxazoles involves a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.org This transformation is enabled by the generation of gold carbene intermediates from the gold-catalyzed oxidation of the alkyne. organic-chemistry.org

These metal-catalyzed cycloadditions offer distinct advantages in terms of substrate scope and regioselectivity, providing access to a diverse range of substituted oxazoles.

Metal CatalystReaction TypeReactants
PalladiumCoupling/In-situ CyclizationN-propargylamides, Aryl iodides. organic-chemistry.org
Gold[2+2+1] AnnulationTerminal alkynes, Nitriles, Oxidant. organic-chemistry.org

Adaptations for Ethynyl-Substituted Oxazoles

The synthesis of ethynyl-substituted oxazoles, particularly isomers like this compound, presents unique challenges due to the sensitivity of the oxazole ring and the reactivity of the ethynyl group. chemrxiv.orgchemrxiv.org The direct formation of the 5-ethynyl substituent during the initial ring construction is often difficult. Therefore, a common and effective strategy involves the synthesis of a halogenated oxazole intermediate, followed by a cross-coupling reaction to install the ethynyl group.

A successful route for preparing 5-ethynyl oxazoles with a C(2)-alkyl substituent involves a sequence of lithiation and coupling. chemrxiv.org The synthesis begins with a stable 2-alkyl-oxazole, which undergoes halogenation, typically iodination, at the C(5) position. Iodides are often preferred over bromides as they can provide higher yields and selectivity in subsequent steps. chemrxiv.org The resulting 2-alkyl-5-iodo-oxazole is then subjected to a Sonogashira-type coupling reaction with a protected acetylene source, such as (trimethylsilyl)acetylene (TMSA). The final step involves the removal of the silyl protecting group, for which reagents like potassium carbonate (K₂CO₃) are effective. chemrxiv.org

This multi-step sequence is summarized in the reaction scheme below.

Scheme for Synthesis of 2-Alkyl-5-ethynyl Oxazoles

Generated code

This modular approach allows for the variation of the C(2) substituent and provides a reliable pathway to the target ethynyl oxazoles. chemrxiv.org

Large-Scale Synthesis and Purification Techniques

The transition from laboratory-scale synthesis to multi-gram production of ethynyl oxazoles necessitates the optimization of synthetic protocols and the development of robust purification methods. chemrxiv.org The inherent instability of some oxazole derivatives requires careful handling and mild reaction and purification conditions. chemrxiv.org

Multi-Gram Scale Preparations

Recent research has focused on developing synthetic methods that are scalable to multi-gram quantities in a single run. chemrxiv.org The synthesis of ethynyl-substituted oxazoles from halooxazoles has proven to be a viable strategy for larger-scale production. chemrxiv.org Achieving high purity in the intermediate compounds is critical for the success of subsequent steps. chemrxiv.org For instance, in the synthesis of some 2-ethynyl oxazoles, precise temperature control and slow, dropwise addition of reagents were essential to obtain the 2-bromooxazole (B165757) intermediate in quantitative yield, which was then used in the coupling step. chemrxiv.org

Refinements in Purification and Handling Protocols

Given the potential sensitivity of the oxazole ring, purification methods that avoid harsh conditions are preferred. chemrxiv.org For many ethynyl oxazole derivatives, traditional column chromatography can be challenging. A successful and refined purification technique is trituration. chemrxiv.org In this method, the crude product is stirred as a suspension in a solvent system, such as pentane (B18724) with the addition of tert-butyl methyl ether (t-BuOMe), until a crystalline, pure precipitate is formed. chemrxiv.org This technique often results in a cleaner product by avoiding side reactions that can occur on silica (B1680970) or alumina (B75360) supports. chemrxiv.org

For desilylation steps, particularly in larger-scale synthesis, the choice of reagent is crucial. While fluoride-based reagents are common, they can sometimes form inseparable mixtures with the product. chemrxiv.org In such cases, alternative methods, like using lithium hydroxide (LiOH), have been successfully employed, with the resulting byproducts being more easily removed by recrystallization. chemrxiv.org These refined protocols are essential for obtaining high-purity ethynyl oxazoles on a larger scale, making them more accessible for further applications. chemrxiv.orgchemrxiv.org

Reaction Mechanisms and Mechanistic Insights in 2 Ethyl 5 Ethynyl 1,3 Oxazole Chemistry

Mechanisms of Ethynylation Reactions

The introduction of the ethynyl (B1212043) group at the C5 position of the 2-ethyloxazole core is most commonly achieved via palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent method. chemrxiv.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The process is initiated by the activation of a Pd(0) catalyst.

The Palladium Cycle:

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the 5-halo-2-ethyloxazole substrate (where the halide is typically I or Br). This step forms a square planar Pd(II) intermediate. wikipedia.org

Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the ethynyl group to the Pd(II) complex. This results in a new Pd(II) intermediate with both the oxazolyl and ethynyl ligands attached, and regenerates the copper(I) catalyst. wikipedia.org

Reductive Elimination: The Pd(II) intermediate undergoes reductive elimination to yield the final product, 2-Ethyl-5-ethynyl-1,3-oxazole, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle:

Coordination: The copper(I) salt, typically CuI, coordinates with the terminal alkyne (e.g., trimethylsilylacetylene).

Acid-Base Reaction: In the presence of a base (commonly an amine like triethylamine), the terminal alkyne is deprotonated, forming a copper(I) acetylide intermediate. jk-sci.com This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Recent studies have also explored copper-free Sonogashira couplings, which proceed via interconnected Pd(0) and Pd(II) cycles, where a palladium acetylide complex is formed directly. wikipedia.org

Table 1: Catalyst Systems in Sonogashira Coupling for Heterocyclic Substrates
Catalyst SystemSubstrateBaseSolventKey FeaturesReference
Pd(PPh₃)₂Cl₂ / CuIAryl/Vinyl HalidesEt₂NH, Et₃NMeCN, THFClassic conditions, tolerates many functional groups. jk-sci.com
Pd₂(dba)₃ / Tri(2-furyl)phosphineN-propargylamides with Aryl IodidesNaOtBuNot SpecifiedUsed for in situ cyclization following coupling. organic-chemistry.org
Pd(II)(acac)₂ / PPh₃ / CuI4-IodoisoxazolesDIPADMFOptimized for isoxazole (B147169) substrates; solvent choice is critical. researchgate.net

Organometallic intermediates are central to the Sonogashira coupling. The key players are the palladium and copper complexes that form and react throughout the catalytic cycles.

Pd(II)-Oxazolyl Complex: Formed after the initial oxidative addition, this intermediate activates the oxazole (B20620) substrate for nucleophilic attack.

Copper(I)-Acetylide (Cu-C≡CR): This is the primary nucleophilic species that delivers the alkyne to the palladium center. Its formation is facilitated by the copper co-catalyst and a base. The use of copper is crucial for the reaction to proceed under mild conditions. wikipedia.org

Pd(II)-Oxazolyl-Acetylide Complex: This transient species is formed during transmetalation. The cis-arrangement of the oxazolyl and acetylide ligands is necessary for the subsequent reductive elimination that forms the C-C bond and the final product.

In some methodologies, organozinc derivatives are used to stabilize the cyclic form of an oxazolyl anion before a coupling reaction. chemrxiv.org The choice of organometallic reagent and the reaction conditions are critical for controlling the stability and reactivity of these intermediates. beilstein-journals.org

Intramolecular Cyclization Mechanisms in Oxazole Formation

The synthesis of the 2-ethyloxazole ring itself is a critical precursor step. Various methods exist, often involving intramolecular cyclization where the key bonds of the heterocycle are formed.

A common strategy for forming the oxazole ring involves the cyclization of N-propargylamides. mdpi.com

Activation: A Lewis acid, such as Zn(OTf)₂, activates the alkyne triple bond in the N-propargylamide, making it more electrophilic.

Intramolecular Nucleophilic Attack: The amide oxygen acts as a nucleophile, attacking the activated alkyne in a regioselective 5-exo-dig cyclization. This forms an oxazoline (B21484) intermediate. mdpi.com

Elimination/Isomerization: The oxazoline intermediate then undergoes a protonolysis or elimination step to form the aromatic oxazole ring. For instance, in the van Leusen oxazole synthesis, an oxazoline intermediate is formed, which then eliminates a sulfinic acid (TosH) to yield the 5-substituted oxazole. mdpi.com

Another pathway involves the reaction of primary amides with 2,3-dibromopropene, mediated by a base like Cs₂CO₃, to form 2,5-disubstituted oxazoles in a single step. organic-chemistry.org

Azlactone Intermediates: The Erlenmeyer-Plöchl synthesis is a classic method that proceeds via an azlactone intermediate (also known as an oxazol-5-one). modernscientificpress.comwikipedia.org

An N-acylglycine (like N-propionylglycine for a 2-ethyl substituent) is cyclized in the presence of acetic anhydride (B1165640) to form the 2-ethyl-oxazol-5-one (the azlactone). wikipedia.org

This azlactone has acidic protons at the C4 position and can be condensed with an appropriate electrophile.

Subsequent manipulation, such as reduction and hydrolysis, can lead to the desired oxazole structure, although this pathway is more traditionally used for amino acid synthesis. wikipedia.orgresearchgate.net

Ketenimine Intermediates: Under strongly basic conditions, the cyclization of certain precursors to form oxazoles is proposed to proceed through a ketenimine intermediate. This has been supported by both experimental and computational studies in related oxazole syntheses. organic-chemistry.org The transformation of 2-acyl-3-alkyl-2H-azirines into oxazoles, for example, is initiated by deprotonation, followed by rearrangements that can involve ketenimine-like structures before the final ring closure. organic-chemistry.org

Carbanion Stability and Reactivity in Oxazole Functionalization

The functionalization of a pre-formed 2-ethyloxazole ring often relies on generating a carbanion and reacting it with an electrophile. The position of deprotonation and the stability of the resulting carbanion are key. While the C2 proton of oxazole is generally the most acidic, substitution at C2 (with the ethyl group) and the use of specific directing groups can favor deprotonation at other positions. wikipedia.orgpharmaguideline.com

A highly effective strategy for functionalization at the C5 position involves installing an electron-withdrawing group at C2, such as a phenylsulfonyl group. nih.gov

Directed Deprotonation: Treatment of 2-(phenylsulfonyl)-1,3-oxazole with a strong base like lithium diisopropylamide (LDA) at low temperatures selectively removes the proton at C5. The resulting C5 carbanion is stabilized by the C2-sulfonyl group.

Electrophilic Quench: This stabilized carbanion is a potent nucleophile that reacts efficiently with a range of electrophiles, such as aldehydes, ketones, and sources of halogens (e.g., iodine). nih.gov

Displacement: The directing sulfonyl group at C2 can then be displaced by a variety of nucleophiles to install the desired 2-substituent, providing a general route to 2,5-disubstituted oxazoles. nih.gov

The stability of the oxazole carbanion can also be influenced by an equilibrium with its ring-opened acyclic isonitrile-enolate form. chemrxiv.org The choice of solvent can impact this equilibrium; polar aprotic solvents have been shown to favor the open form, which can influence the regiochemical outcome of subsequent reactions like bromination. chemrxiv.org

Table 2: Reactivity of C5-Oxazolyl Carbanion with Electrophiles
PrecursorBaseElectrophile (E+)Resulting 5-SubstituentReference
2-(Phenylsulfonyl)-1,3-oxazoleLDAI₂-I nih.gov
2-(Phenylsulfonyl)-1,3-oxazoleLDA(n-Bu)₃SnCl-Sn(n-Bu)₃ nih.gov
2-(Phenylsulfonyl)-1,3-oxazoleLDACyclohexanone (Aldehyde/Ketone)-C(OH)(C₆H₁₀) nih.gov
Ethyl oxazole-5-carboxylateLiHMDSNBS (Source of Br+)-Br (at C4 position) chemrxiv.org

Impact of Solvent Systems on Carbanion Forms

The choice of solvent plays a pivotal role in determining the structure and stability of carbanions derived from oxazole systems. Research into related oxazole derivatives suggests that the oxazole carbanion can exist in equilibrium between a cyclic form and an open-chain form. The solvent system can preferentially stabilize one form over the other, thereby directing the outcome of the reaction.

In the context of ethynyl oxazoles, polar aprotic solvents have been shown to enhance the stability of the open form of the oxazole carbanion. For instance, in the bromination of an oxazole-5-carboxylate using lithium hexamethyldisilazide (LiHMDS) as a base and N-bromosuccinimide (NBS) as the bromine source, a polar solvent system was employed. chemrxiv.org This choice of solvent is thought to favor the open carbanion form, leading to specific regiochemical outcomes. chemrxiv.org

Conversely, the stabilization of the cyclic form of the oxazole carbanion is also possible and can be crucial for certain transformations. The use of organozinc derivatives, for example, has been noted to stabilize the cyclic carbanion of an ethyl oxazole-4-carboxylic acid derivative, facilitating subsequent reactions at a different position. chemrxiv.org While this example does not directly involve this compound, it highlights a general principle that can be extrapolated to its chemistry. The choice of counter-ion (e.g., Li+ vs. Zn2+) in conjunction with the solvent can thus be a critical factor in controlling the carbanion structure.

The following table summarizes the inferred impact of solvent systems on the carbanion forms of oxazole derivatives, which is relevant to understanding the behavior of this compound.

Solvent SystemPredominant Carbanion FormConsequence for Reactivity
Polar Aprotic SolventsOpen FormEnhanced stability of the open carbanion, influencing regioselectivity. chemrxiv.org
Nonpolar Solvents with Organozinc ReagentsCyclic FormStabilization of the cyclic carbanion, potentially altering the site of subsequent reactions. chemrxiv.org

Regioselectivity Determinants in Lithiation and Subsequent Reactions

The regioselectivity of lithiation and subsequent electrophilic trapping is a critical aspect of the functionalization of this compound. The oxazole ring possesses multiple sites susceptible to deprotonation, and the directing effects of the existing substituents, in combination with the reaction conditions, determine the ultimate position of functionalization.

For the this compound molecule, the principal sites for potential lithiation are the C4-position of the oxazole ring and the terminal acetylenic proton. The inherent acidity of the acetylenic proton makes it a likely site for deprotonation with a suitable base. However, directed metalation at the C4 position is also a plausible pathway, influenced by the nature of the base and solvent.

Studies on related substituted oxazoles provide insights into the factors governing regioselectivity. For example, the functionalization of an oxazole-5-carboxylate involved the use of LiHMDS in a polar solvent system to achieve bromination at the C4 position, leaving the C2 position untouched. chemrxiv.org This suggests that for certain substrates, the C4 position can be selectively deprotonated.

The choice of the base is also a key determinant. Strong lithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used for deprotonation. The specific base employed can influence the regioselectivity through steric and electronic effects, as well as its tendency to aggregate in different solvent systems.

Furthermore, the potential for "halogen dance" rearrangements has been observed in halo-substituted ethynyl oxazoles, indicating the complexity of these reactions and the multiple isomeric products that can arise. chemrxiv.org While this compound itself is not halogenated, this phenomenon underscores the intricate interplay of factors that can influence the final product distribution in related systems.

The table below outlines the key determinants of regioselectivity in the lithiation of oxazole derivatives, with inferred relevance for this compound.

DeterminantInfluence on RegioselectivityExample from Related Systems
Solvent System Can favor deprotonation at specific sites by stabilizing different carbanion forms. Polar solvents may favor C4-lithiation. chemrxiv.orgUse of a polar solvent system for C4-bromination of an oxazole-5-carboxylate. chemrxiv.org
Base The choice of base (e.g., n-BuLi, LDA, LiHMDS) can influence which proton is abstracted based on steric hindrance and basicity.LiHMDS used for selective deprotonation in the presence of other potentially acidic protons. chemrxiv.org
Substituents The electronic properties of the ethyl and ethynyl groups will influence the acidity of adjacent protons.An ester group at the 5-position directs bromination to the 4-position. chemrxiv.org
Counter-ion The nature of the metal cation (e.g., Li+, Zn2+) can influence the structure and reactivity of the carbanionic intermediate. chemrxiv.orgUse of an organozinc derivative to stabilize the cyclic carbanion form. chemrxiv.org

Advanced Derivatization and Functionalization of 2 Ethyl 5 Ethynyl 1,3 Oxazole

Click Chemistry Applications

The terminal alkyne functionality of 2-Ethyl-5-ethynyl-1,3-oxazole renders it an excellent substrate for click chemistry, a concept introduced by K. Barry Sharpless that describes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. The most prominent example of a click reaction involving this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. The copper(I)-catalyzed version of this reaction (CuAAC) offers significant rate acceleration and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. For this compound, this reaction provides a powerful tool for molecular construction, enabling its conjugation to a wide variety of molecules, including biomolecules, polymers, and fluorescent dyes.

The CuAAC reaction with this compound is expected to be broad in scope, accommodating a diverse range of organic azides. Research on analogous ethynyl (B1212043) oxazoles demonstrates that these compounds are versatile building blocks for click chemistry, consistently producing high yields of the corresponding 1,2,3-triazole cycloadducts, often exceeding 90%. chemrxiv.orgchemrxiv.org The reaction is typically carried out under mild conditions, often at room temperature, using a copper(I) source, which can be generated in situ from copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

Illustrative Scope and Yields for the CuAAC Reaction of this compound:

Azide ReactantProductIllustrative Yield (%)
Benzyl (B1604629) Azide2-Ethyl-5-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,3-oxazole95
1-Azido-4-nitrobenzene2-Ethyl-5-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1,3-oxazole92
1-Azidobutane2-Ethyl-5-(1-butyl-1H-1,2,3-triazol-4-yl)-1,3-oxazole98
2-Azido-2-methylpropane2-Ethyl-5-(1-(tert-butyl)-1H-1,2,3-triazol-4-yl)-1,3-oxazole85
Azidoacetic acid2-(4-(2-Ethyl-1,3-oxazol-5-yl)-1H-1,2,3-triazol-1-yl)acetic acid94

The electronic and steric nature of the substituent on the azide partner can influence the efficiency of the CuAAC reaction.

Electronic Effects: The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the azide. Aromatic azides with electron-withdrawing groups may react slightly faster due to the increased electrophilicity of the azide. Conversely, electron-donating groups can slightly decrease the reaction rate. However, these effects are typically modest, and high yields are generally achievable across a wide range of electronically diverse azides.

Steric Effects: Significant steric hindrance on the azide can impede the reaction. Bulky substituents, such as a tert-butyl group, in close proximity to the azide functionality can lead to lower yields and may require longer reaction times or elevated temperatures. Primary and secondary alkyl azides, as well as aryl azides with ortho-substituents that are not excessively bulky, are generally well-tolerated.

Other 1,3-Dipolar Cycloaddition Reactions

Beyond the well-established CuAAC, the ethynyl group of this compound can participate in other 1,3-dipolar cycloaddition reactions. wikipedia.orgresearchgate.net For instance, the reaction with nitrile oxides, generated in situ from hydroximoyl chlorides, can yield 3,5-disubstituted isoxazoles. researchgate.netnih.gov This provides an alternative pathway to a different class of five-membered heterocycles, further expanding the synthetic utility of the parent compound. The regioselectivity of these cycloadditions is governed by the frontier molecular orbital (FMO) theory, with the electronic properties of both the 1,3-dipole and the dipolarophile (the ethynyl group) dictating the outcome. wikipedia.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful C-C and C-heteroatom bond-forming transformations in modern organic synthesis. The this compound scaffold offers multiple sites for such reactions.

Palladium-Catalyzed Cross-Couplings at Oxazole (B20620) Positions

While the ethynyl group itself is often introduced via a palladium-catalyzed Sonogashira coupling of a halo-oxazole with a protected acetylene (B1199291), the oxazole ring itself can be further functionalized. chemrxiv.org The reactivity of the oxazole ring towards palladium-catalyzed cross-coupling depends on the position. The C2 and C5 positions are generally the most reactive in electrophilic substitution reactions, and therefore, halo-oxazoles are valuable precursors for cross-coupling.

For a hypothetical 4-bromo-2-ethyl-5-ethynyl-1,3-oxazole, a variety of palladium-catalyzed cross-coupling reactions could be envisioned:

Suzuki Coupling: Reaction with boronic acids or their esters to introduce new aryl or vinyl substituents at the C4 position.

Heck Coupling: Reaction with alkenes to append vinylic groups.

Buchwald-Hartwig Amination: Coupling with amines to form amino-substituted oxazoles.

Stille Coupling: Reaction with organostannanes.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and would need to be optimized for each specific substrate combination. For instance, the cross-coupling of secondary alkyllithium reagents with aryl bromides has been achieved using palladium catalysts with bulky phosphine (B1218219) ligands. rug.nl

Illustrative Palladium-Catalyzed Cross-Coupling Reactions at a Hypothetical 4-Bromo-2-ethyl-5-ethynyl-1,3-oxazole:

Coupling PartnerReaction TypeProduct at C4-Position
Phenylboronic acidSuzukiPhenyl
StyreneHeckStyryl
AnilineBuchwald-HartwigAnilino
Tributyl(vinyl)tinStilleVinyl

Regioselective Functionalization via Cross-Coupling

The terminal ethynyl group is exceptionally well-suited for regioselective functionalization through metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a primary method for this transformation. pitt.edunih.gov This reaction proceeds with high regioselectivity, exclusively forming a new carbon-carbon bond at the terminal carbon of the alkyne, thereby extending the conjugated system.

This methodology is foundational not only for derivatization but also for the synthesis of the parent ethynyl oxazoles themselves, often involving the coupling of a halo-oxazole with a protected acetylene source, followed by deprotection. chemrxiv.orgchemrxiv.org For this compound, Sonogashira coupling provides a direct route to a wide array of 5-alkynyl-substituted oxazoles, which are valuable in materials science and medicinal chemistry. nih.govbeilstein-journals.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov

Table 1: Representative Sonogashira Cross-Coupling Reactions on Ethynyl Heterocycles This table illustrates the general applicability of the Sonogashira reaction for functionalizing terminal alkynes on heterocyclic systems, analogous to the reactivity of this compound.

Starting MaterialCoupling PartnerCatalyst/ConditionsProductYield
2-Ethynyl-oxazole derivativeAryl Iodide (e.g., Iodobenzene)Pd(PPh₃)₂Cl₂/CuI, Et₃N2-(Phenylethynyl)-oxazole derivativeGood to Excellent
5-Ethynyl-imidazooxazoleAryl BromidePalladium catalyst5-(Arylethynyl)-imidazooxazoleVariable
5-Iodo-2-phenyloxazoleTerminal AlkynePd(PPh₃)₄, CuCl, LiCl5-Alkynyl-2-phenyloxazoleHigh nih.gov

Conjugate Additions to the Ethynyl Moiety

The ethynyl group on the oxazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocycle. This allows for conjugate addition reactions, providing a pathway to various vinyl-substituted oxazoles.

Nucleophilic Additions to 2-Alkynyl Oxazoles

Research on 2-alkynyl oxazoles, which are electronically analogous to 5-alkynyl oxazoles, has demonstrated their susceptibility to conjugate additions. pitt.edu Under basic conditions, a variety of nucleophiles can add across the carbon-carbon triple bond. pitt.edu This reaction, a type of Michael addition, is regioselective, with the nucleophile attacking the β-carbon of the alkyne (the carbon furthest from the oxazole ring), driven by the formation of a stabilized vinyl anion intermediate. The subsequent protonation yields the vinyl-oxazole derivative. The versatility of this approach allows for the introduction of diverse functionalities. pitt.edu

Formation of Vinyl Ethers, Thioethers, and Enamines

The general principle of nucleophilic addition to alkynyl oxazoles can be applied to synthesize specific classes of vinyl-substituted compounds. The addition of alcohols, thiols, and amines under basic catalysis leads to the formation of vinyl ethers, vinyl thioethers, and enamines, respectively. pitt.edu These reactions are valuable for creating electron-rich olefin systems attached to the oxazole core. For instance, the reaction with ethanedithiol can produce dithiolanes, which are versatile intermediates that can be further transformed into other functional groups like ketones or thioesters. pitt.edu

Table 2: Nucleophilic Additions to Alkynyl Oxazoles Based on analogous reactivity reported for 2-alkynyl oxazoles. pitt.edu

NucleophileReaction ConditionsProduct Class
Alcohol (R-OH)Base (e.g., NaOR)Vinyl Ether
Thiol (R-SH)Base (e.g., NaSR)Vinyl Thioether
Amine (R₂NH)Base catalysisEnamine
EthanedithiolBase catalysisDithiolane

Introduction of Auxiliary Functional Groups

Beyond modifying the ethynyl group directly, advanced strategies can introduce new functional groups onto the oxazole ring itself, often using the existing substituents to direct reactivity.

Carboxylate Derivatization

The introduction of a carboxylate group onto the oxazole scaffold can significantly alter the molecule's properties and provide a handle for further reactions, such as amide bond formation. While direct carboxylation of the alkyne can be challenging, functionalization of the oxazole ring is a viable strategy. For example, synthetic routes have been developed for oxazole-4-carboxylates. chemrxiv.org One reported method involved the functionalization of an ethyl oxazole-4-carboxylate by first converting it to an organozinc derivative to stabilize the carbanion, followed by iodination. chemrxiv.org Another complex strategy on a related system involved diiodination, selective carbonylation at the more labile halogen position, and subsequent Sonogashira coupling to install an acetylene group, effectively yielding an oxazole with both carboxylate and ethynyl functionalities. chemrxiv.org These examples highlight that while direct conversion of the ethynyl group in this compound to a carboxylate is not straightforward, multi-step sequences starting from halo-oxazole precursors can be used to build molecules containing both functionalities.

Halogen Dance Rearrangements for Regioselective Functionalization

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgic.ac.uk This rearrangement provides a powerful tool for functionalizing positions that are not easily accessible through direct deprotonation or electrophilic substitution. wikipedia.orgrsc.org The driving force for the reaction is the formation of a more thermodynamically stable organometallic intermediate. ic.ac.uk

This sophisticated technique has been successfully applied to the oxazole system. chemrxiv.orgchemrxiv.org In one report, a halogen dance-based method was used to synthesize a 4-bromo-5-iodo-substituted oxazole. chemrxiv.org This process involves treating a dihalo-oxazole with a strong base like lithium diisopropylamide (LDA), which initiates a series of transmetalation and halogen migration steps, ultimately leading to a rearranged, lithiated intermediate that can be trapped with an electrophile. ic.ac.uk For a substrate like a bromo-iodo-oxazole, this rearrangement can be used to isomerize the positions of the halogens, allowing for subsequent selective cross-coupling reactions at the more reactive carbon-iodine bond. This strategy dramatically increases the synthetic flexibility of the oxazole core, enabling the preparation of complex, multi-substituted derivatives. chemrxiv.orgchemrxiv.orgjst.go.jp

Applications in Chemical Synthesis and Advanced Materials Science

Versatile Building Block in Organic Synthesis

The presence of both a reactive ethynyl (B1212043) group and a stable heterocyclic core makes ethynyl oxazoles highly adaptable building blocks in organic synthesis.

Ethynyl oxazoles serve as key precursors in the construction of intricate molecular frameworks. The ethynyl moiety can readily participate in a variety of coupling reactions, such as the Sonogashira, Glaser, and click reactions, allowing for the facile introduction of diverse substituents and the extension of molecular chains. chemrxiv.org For instance, the azide-alkyne click reaction provides an efficient and high-yielding method for linking ethynyl oxazoles to other molecules, opening avenues for the creation of novel compounds with potential biological activity. chemrxiv.org The oxazole (B20620) ring itself can be further functionalized, adding to the molecular diversity that can be achieved.

The synthesis of various substituted oxazoles is a continuous effort to expand the available chemical space for drug discovery and materials science. nih.gov Ethynyl oxazoles, as a class of compounds, contribute to this by providing a rigid and functionalizable scaffold. The ability to modify both the oxazole ring and the ethynyl group allows for the systematic exploration of structure-activity relationships. For example, different aryl or alkyl groups can be introduced at various positions on the oxazole ring, while the ethynyl group can be transformed into other functional groups, leading to a vast library of new chemical entities.

The following table illustrates the versatility of ethynyl oxazoles in synthetic reactions:

Reaction TypeReagents and ConditionsProduct TypePotential Application
Azide-Alkyne Click ReactionOrganic azide (B81097), Copper(I) catalyst1,2,3-Triazole substituted oxazoleBio-conjugation, Drug discovery chemrxiv.org
Sonogashira CouplingAryl/vinyl halide, Pd catalyst, Cu(I) co-catalystAryl/vinyl substituted ethynyl oxazoleSynthesis of conjugated systems
Glaser CouplingCopper(I) or (II) salt, baseDi-oxazole butadiyneMolecular wires, Organic electronics

Supramolecular Chemistry and Nano-Objects

The rigid, linear geometry of the ethynyl group, coupled with the potential for intermolecular interactions involving the oxazole ring, makes ethynyl oxazoles promising candidates for applications in supramolecular chemistry and the construction of nano-scale objects.

There is documented potential for utilizing ethynyl oxazoles in the construction of molecular machines, such as nanorotors. chemrxiv.org The rigid oxazole core can act as a stator, while the ethynyl group can serve as an axle or a rotating component. The ability to synthesize and modify these molecules with precision allows for the design of nanorotors with specific functionalities, which could have applications in areas like molecular electronics and targeted drug delivery. chemrxiv.org

The planar structure of the oxazole ring and the potential for π-π stacking interactions, along with hydrogen bonding possibilities involving the nitrogen and oxygen atoms, suggest that ethynyl oxazoles could be designed to self-assemble into ordered supramolecular structures. By carefully tuning the substituents on the oxazole ring, it may be possible to control the self-assembly process to form well-defined nano-objects such as nanotubes, nanorods, or thin films. These self-assembled structures could find use in organic electronics, sensing, and catalysis.

Expanding Chemical Space for New Functional Entities

The development of synthetic methods to produce novel ethynyl oxazole derivatives is crucial for expanding the currently accessible chemical space. Each new compound represents a potential new functional entity with unique chemical, physical, and biological properties. The exploration of these new molecules can lead to the discovery of novel materials with advanced properties or new therapeutic agents. The synthesis and characterization of compounds like 2-Ethyl-5-ethynyl-1,3-oxazole would contribute to this ongoing effort to innovate in both materials science and medicinal chemistry.

Development of Novel Methodologies for Molecular Design

Functionalized ethynyl oxazoles, including this compound, are instrumental in pioneering new strategies for molecular design. These compounds serve as versatile building blocks that can be incorporated into larger, more complex molecular architectures, finding use in medicinal chemistry and supramolecular chemistry. chemrxiv.org The presence of the ethynyl group is key to their utility, offering a reactive site for coupling reactions that are foundational to modern molecular design.

One of the most powerful methodologies employing ethynyl oxazoles is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.orgchemrxiv.orgchemrxiv.org This reaction allows for the efficient and specific covalent linking of the oxazole unit to other molecules containing an azide group. The result is a stable triazole ring that acts as a linker. This modular approach provides a high degree of control and predictability in constructing intricate molecules, which is a cornerstone of rational molecular design. chemrxiv.org The reliability and high yields of this reaction facilitate the exploration of a vast chemical space, enabling the synthesis of new drug candidates and prodrugs with highly selective reactivity. chemrxiv.org

Facilitating Access to Diverse Heterocyclic Compounds

The ability to readily synthesize a variety of molecular structures is crucial for fields like drug discovery and materials science. This compound is a key intermediate that facilitates access to a wide array of diverse heterocyclic compounds. chemrxiv.org The oxazole ring itself is a significant heterocyclic core, but the true versatility of the compound lies in the reactivity of its ethynyl substituent. chemrxiv.orgchemrxiv.org

The azide-alkyne "click" reaction is a prime example of how ethynyl oxazoles are used to generate more complex heterocyclic systems. chemrxiv.org By reacting this compound with various organic azides, chemists can synthesize a library of 1,2,3-triazole-substituted oxazoles. This method is exceptionally efficient, often resulting in excellent yields (frequently 95% or higher) and straightforward purification processes. chemrxiv.org This high efficiency is critical for the rapid generation of compound libraries for screening purposes. Each unique azide introduces new functional groups and structural motifs, dramatically diversifying the resulting collection of heterocyclic molecules from a single starting scaffold. chemrxiv.orgnih.gov This accessibility to a broad range of derivatives is invaluable for structure-activity relationship (SAR) studies in drug development and for tuning the properties of advanced materials.

The following table illustrates the versatility of the azide-alkyne click reaction with a generic 5-ethynyl-2-alkyloxazole scaffold, representative of this compound, to produce diverse heterocyclic products.

EntryAzide Component (R-N₃)Resulting Heterocyclic ProductYield (%)
1Benzyl (B1604629) Azide2-Alkyl-5-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,3-oxazole>95
2Phenyl Azide2-Alkyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-oxazole>95
33-Azidopropan-1-ol3-(4-(2-Alkyl-1,3-oxazol-5-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol>95
4Ethyl 2-azidoacetateEthyl 2-(4-(2-Alkyl-1,3-oxazol-5-yl)-1H-1,2,3-triazol-1-yl)acetate>95

This table is a representation of the high-yield synthesis of diverse heterocyclic compounds from ethynyl oxazoles via click chemistry, as described in the literature. chemrxiv.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon environments and their interconnections can be assembled.

While specific experimental data for 2-Ethyl-5-ethynyl-1,3-oxazole is not extensively published, a complete assignment of its ¹H and ¹³C NMR spectra can be predicted based on data from closely related structural analogs, including 2-ethynyl-oxazole and various 2-alkyl-substituted oxazoles. chemrxiv.orgchemrxiv.orgbeilstein-journals.org The ethyl group at the C2 position and the ethynyl (B1212043) group at the C5 position create a distinct set of chemical shifts.

The ¹H NMR spectrum is expected to show four unique signals corresponding to the ethynyl proton, the oxazole (B20620) ring proton (H4), and the methylene (B1212753) and methyl protons of the ethyl group. The ¹³C NMR spectrum would display seven distinct resonances: two for the oxazole ring carbons (C2, C4, C5), two for the ethynyl carbons, and two for the ethyl group carbons. The chemical shifts are influenced by the electron-withdrawing nature of the oxazole ring and the anisotropy of the alkyne.

Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ ~1.35 Triplet (t) ~7.6
CH₂ ~2.80 Quartet (q) ~7.6
C≡C-H ~3.30 Singlet (s) -

Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C H₃ ~11.5
C H₂ ~22.0
C ≡C-H ~72.0
C≡C -H ~80.0
C4 ~129.0
C5 ~140.0

To confirm the assignments made from 1D NMR and to establish definitive connectivity, a series of 2D NMR experiments are indispensable. sdsu.edu

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. sdsu.edu For this compound, the primary correlation observed would be a cross-peak between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C correlations. sdsu.eduprinceton.edu It would be used to unambiguously link the predicted proton signals to their corresponding carbon signals in the tables above, for instance, confirming the attachment of the proton at ~2.80 ppm to the carbon at ~22.0 ppm (the CH₂ group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two to four bonds. sdsu.eduprinceton.edu This is vital for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The CH₂ protons of the ethyl group correlating to the C2 carbon of the oxazole ring.

The oxazole H4 proton correlating to carbons C2 and C5.

The ethynyl proton correlating to C5 and the quaternary ethynyl carbon.

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu It is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY spectrum could show correlations between the protons of the ethyl group and the H4 proton, providing insights into the preferred rotational conformation of the ethyl substituent relative to the oxazole ring.

The ethynyl group on this compound makes it a versatile building block for creating more complex molecules, for instance, through azide-alkyne "click" reactions to form triazoles. chemrxiv.org When such derivatives are synthesized, advanced NMR techniques become even more critical. In larger, more substituted molecules, signal overlap in 1D spectra is common. 2D NMR experiments like HMBC and NOESY are essential for elucidating the exact structure of these new derivatives, confirming the regiochemistry of the addition to the alkyne, and assigning all new signals correctly. chemrxiv.orgchemrxiv.org

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the calculated exact mass for the neutral molecule [M] is 121.05276 Da. nih.gov Experimental HRMS analysis would seek to find the protonated molecule [M+H]⁺ with a mass of 122.06004 Da. uni.lu A match between the measured and calculated mass would confirm the elemental composition of C₇H₇NO. beilstein-journals.orgbeilstein-journals.orgnih.gov

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragments provides valuable structural information that complements NMR data. While experimental fragmentation data is not available, a plausible fragmentation pattern for this compound under electron-impact (EI) or collision-induced dissociation (CID) conditions can be predicted.

Key fragmentation pathways would likely involve the cleavage of the substituents and the ring itself. Common expected fragments would include:

Loss of a methyl radical (•CH₃) from the ethyl group.

Loss of an ethyl radical (•CH₂CH₃), a common fragmentation for ethyl-substituted aromatics.

Cleavage of the oxazole ring, leading to characteristic fragments.

Loss of the ethynyl moiety.

Analysis of these fragmentation pathways helps to confirm the identity and arrangement of the different functional groups within the molecule. pitt.edu

X-ray Crystallography of Derivatives

The process of single crystal X-ray diffraction involves irradiating a single, well-ordered crystal of a derivative of this compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined.

This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles within the molecule. For a hypothetical crystalline derivative, one would expect to observe the planar geometry of the 1,3-oxazole ring. The bond lengths within the oxazole ring are expected to be intermediate between single and double bonds, reflecting its aromatic character. For instance, studies on various oxazole-containing compounds have established typical bond lengths and angles that would be anticipated in a derivative of this compound. rsc.orgnih.gov

Table 1: Expected Crystallographic Parameters for a this compound Derivative

Parameter Expected Value/Range
C2-O1 Bond Length ~1.36 Å
C5-O1 Bond Length ~1.37 Å
C2-N3 Bond Length ~1.31 Å
C4-N3 Bond Length ~1.39 Å
C4-C5 Bond Length ~1.34 Å
O1-C2-N3 Angle ~115°
C2-N3-C4 Angle ~109°
N3-C4-C5 Angle ~113°
C4-C5-O1 Angle ~102°
C5-O1-C2 Angle ~101°

Note: These values are estimations based on general crystallographic data for related oxazole structures and may vary depending on the specific derivative and crystal packing forces.

In the solid state, the conformation of a molecule is often influenced by crystal packing effects, including intermolecular interactions such as hydrogen bonding and van der Waals forces. For derivatives of this compound, the orientation of the ethyl and ethynyl substituents relative to the oxazole ring would be of particular interest.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are instrumental in identifying functional groups and elucidating molecular structure.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, characteristic IR absorption bands would be expected for the oxazole ring, the ethyl group, and the ethynyl group. While a specific experimental spectrum for this compound is not publicly documented, expected absorption regions can be predicted based on known data for similar structures. thepharmajournal.com

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Terminal Alkyne (C≡C-H) ≡C-H stretching 3300 - 3250
Alkyl (C-H) C-H stretching (sp³) 2980 - 2850
Alkyne (C≡C) C≡C stretching 2150 - 2100
Oxazole Ring Ring stretching 1580 - 1480
Oxazole Ring Ring breathing 1150 - 1050

The presence of a sharp, strong band around 3300 cm⁻¹ would be a clear indicator of the terminal ethynyl C-H stretch. The weaker C≡C stretch would appear in the "silent" region of the spectrum around 2120 cm⁻¹. The various C-H stretches of the ethyl group would be observed below 3000 cm⁻¹, while the characteristic vibrations of the oxazole ring would provide evidence for the heterocyclic core. thepharmajournal.com

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions. Therefore, the C≡C stretching vibration of the ethynyl group in this compound, which may be weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum.

Table 3: Predicted Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Terminal Alkyne (C≡C-H) ≡C-H stretching 3300 - 3250
Alkyl (C-H) C-H stretching (sp³) 2980 - 2850
Alkyne (C≡C) C≡C stretching 2150 - 2100 (Strong)
Oxazole Ring Symmetric ring breathing ~1100 (Strong)

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. The strong Raman signal for the alkyne stretch would be a key confirmatory feature for the structure of this compound. Furthermore, detailed computational studies, often employing Density Functional Theory (DFT), can be used to predict and assign the vibrational modes with high accuracy, aiding in the interpretation of experimental spectra.

Historical Context and Broader Academic Significance of Ethynyl Oxazoles

Evolution of Oxazole (B20620) Chemistry with Ethynyl (B1212043) Substituents

The journey of ethynyl oxazole chemistry has been one of overcoming synthetic hurdles and progressively unlocking the potential of these versatile building blocks. Historically, the synthesis of ethynyl-substituted oxazoles was hampered by the sensitivity of the oxazole ring and the lack of robust synthetic methods. chemrxiv.orgchemrxiv.org Early examples of their synthesis were often isolated cases developed specifically for the total synthesis of complex natural products, such as those isolated from marine sponges. chemrxiv.org

A significant leap forward in the accessibility of ethynyl oxazoles came with the application and refinement of modern cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has become a cornerstone for introducing the ethynyl moiety onto the oxazole scaffold. chemrxiv.org This method's high selectivity and tolerance for various functional groups have been instrumental in preparing a wider range of ethynyl oxazole isomers. chemrxiv.org

For instance, the synthesis of 2-alkyl-5-ethynyl oxazoles, the class to which 2-Ethyl-5-ethynyl-1,3-oxazole belongs, has been achieved through a lithiation-bromination sequence of the parent 2-alkyl oxazole, followed by a Sonogashira coupling with a protected acetylene (B1199291), and subsequent deprotection. chemrxiv.org The stability imparted by the C(2)-substituent is crucial for the success of this synthetic route. chemrxiv.org

Other synthetic strategies that have been explored for accessing different ethynyl oxazole isomers include the Seyferth-Gilbert and Corey-Fuchs reactions for converting aldehydes to alkynes, although these have presented their own challenges, including issues with starting material preparation and product isolation. chemrxiv.org The development of efficient, scalable, and high-yield synthetic protocols remains an active area of research, with recent studies focusing on multi-gram scale synthesis from halooxazoles and refining purification techniques. chemrxiv.orgchemrxiv.org

Interdisciplinary Impact on Synthetic Chemistry and Materials Science

The increased availability of ethynyl oxazoles has had a significant interdisciplinary impact, particularly in synthetic chemistry and materials science. The terminal alkyne functionality of compounds like This compound makes them ideal participants in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.orgchemrxiv.org This reaction allows for the efficient and high-yielding formation of triazoles, which are valuable linkers in drug discovery and development. chemrxiv.orgchemrxiv.org

The ability to readily connect the ethynyl oxazole core to other molecules via click chemistry has expanded their utility as versatile intermediates for creating more complex molecular architectures. chemrxiv.org This has potential applications in modern synthetic and medicinal chemistry, as well as in supramolecular chemistry. chemrxiv.org

In the realm of materials science, the rigid and linear nature of the ethynyl group is a key feature. chemrxiv.org This property has been exploited in the construction of molecular machines, such as nanorotors. chemrxiv.orgchemrxiv.org The acetylene linker provides a defined spatial geometry and allows for axial rotation, which is crucial for the function of these nanoscale devices. chemrxiv.org The unique electronic properties of the oxazole ring combined with the ethynyl substituent also suggest potential applications in fluorescent materials and organic electronics. researchgate.net

The general synthetic routes and reactions involving ethynyl oxazoles are summarized in the table below.

Reaction TypeDescriptionStarting MaterialsKey ReagentsProduct Class
Sonogashira Coupling A cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl/vinyl halide.Halo-oxazole, Terminal alkyne (often silyl-protected)Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) iodide, Base (e.g., Et₃N)Ethynyl oxazole
Azide-Alkyne Click Chemistry (CuAAC) A 1,3-dipolar cycloaddition reaction between an alkyne and an azide (B81097) to form a 1,2,3-triazole.Ethynyl oxazole, Organic azideCopper(I) catalyst (e.g., CuSO₄)1,2,3-Triazole-substituted oxazole
Corey-Fuchs Reaction A two-step homologation of an aldehyde to a terminal alkyne.Oxazole-carbaldehydeCarbon tetrabromide, Triphenylphosphine, n-ButyllithiumEthynyl oxazole
Seyferth-Gilbert Homologation A one-step conversion of an aldehyde to a terminal alkyne.Oxazole-carbaldehydeOhira-Bestmann reagentEthynyl oxazole

Challenges and Future Directions in Ethynyl Oxazole Research

Despite the significant progress, challenges in the field of ethynyl oxazole research persist. A primary ongoing issue is the inherent sensitivity of the oxazole ring, especially under acidic conditions. chemrxiv.org This sensitivity can complicate synthetic manipulations and purification processes, necessitating the development of milder and more tolerant reaction conditions. chemrxiv.orgchemrxiv.org

For certain isomers, achieving regioselective synthesis remains a hurdle. The development of methods that allow for precise control over the position of the ethynyl substituent on the oxazole ring is crucial for accessing the full chemical space of these compounds. Furthermore, while scalable syntheses are being developed, the preparation of some ethynyl oxazoles, particularly less substituted and potentially less stable derivatives, can still be challenging. chemrxiv.orgchemrxiv.org

Future research in this area is likely to focus on several key directions. The development of new and more robust synthetic methodologies will continue to be a priority, aiming for greater efficiency, scalability, and broader substrate scope. chemrxiv.orgchemrxiv.orgresearchgate.net This includes exploring novel catalytic systems and reaction pathways. researchgate.netresearchgate.net

There is also significant potential in further exploring the applications of ethynyl oxazoles. In materials science, the design and synthesis of novel functional materials, such as polymers and fluorescent dyes based on ethynyl oxazole building blocks, is a promising avenue. researchgate.netresearchgate.net In medicinal chemistry, the use of ethynyl oxazoles as versatile scaffolds for the development of new therapeutic agents is expected to expand, driven by their utility in click chemistry and their potential as bioactive molecules themselves. chemrxiv.orgchemrxiv.orgresearchgate.net The continued investigation into the unique properties and reactivity of compounds like This compound will undoubtedly fuel further innovation in these interdisciplinary fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-ethyl-5-ethynyl-1,3-oxazole, and how do reaction conditions influence product purity?

  • Methodology : Synthesis typically involves cyclization of N-acyl-α-amino acid precursors or Friedel-Crafts alkylation. For example, 1,3-oxazole derivatives are synthesized via N-acylation of phenylalanine followed by cyclization using reagents like POCl₃ or H₂SO₄ . Reaction temperature (e.g., reflux conditions), solvent polarity, and catalyst selection (e.g., AlCl₃ for Friedel-Crafts) critically impact yield and purity. For ethynyl-substituted derivatives, Sonogashira coupling may introduce the ethynyl group under palladium catalysis .
  • Key Considerations : Monitor intermediates via TLC and optimize purification steps (e.g., recrystallization in ethanol) to remove byproducts like unreacted acyl chlorides .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • ¹H/¹³C-NMR : The ethynyl proton (C≡CH) appears as a singlet at δ ~2.5–3.5 ppm, while the ethyl group shows a triplet (δ ~1.2 ppm) and quartet (δ ~2.4 ppm). Deshielding effects from the oxazole ring shift aromatic protons to δ ~7.0–8.5 ppm .
  • FT-IR : Confirm C≡C stretching (~2100 cm⁻¹) and C-O-C oxazole ring vibrations (~1250 cm⁻¹) .
  • MS : LC-ESI-MS/MS detects [M+H]⁺ ions, while GC-EI-MS fragments the oxazole ring (e.g., CO₂ elimination at m/z 44) .

Q. How is purity assessed for this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodology : Use RP-HPLC with C18 columns and UV detection (λ = 250–340 nm). Purity ≥95% is standard, with retention times compared to reference standards . Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How does the ethynyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodology : The ethynyl moiety enhances π-electron density, facilitating Cu-/Pd-catalyzed click reactions (e.g., Huisgen cycloaddition) to generate triazole derivatives. Compare reactivity using DFT calculations or Hammett substituent constants .
  • Experimental Design : Synthesize analogs (e.g., 2-ethyl-5-iodo-1,3-oxazole) and track reaction kinetics via ¹H-NMR to assess electronic effects .

Q. What strategies resolve contradictions in cytotoxicity data across different assay models (e.g., Daphnia magna vs. mammalian cell lines)?

  • Methodology :

  • Time-Dependent Analysis : In Daphnia magna, LC₅₀ values for 1,3-oxazole derivatives increase from 24 h (LC₅₀ ~100 µg/mL) to 72 h (LC₅₀ ~10 µg/mL), suggesting metabolic activation .
  • Mechanistic Studies : Use fluorescence-based assays (e.g., ROS detection) to differentiate membrane disruption (acute toxicity) vs. genomic damage (chronic effects).
    • Data Interpretation : Cross-validate with proteomics to identify target pathways (e.g., enzyme inhibition via covalent binding) .

Q. How can computational modeling guide the design of this compound derivatives with improved bioactivity?

  • Methodology :

  • Molecular Docking : Screen against targets like COX-2 or β-tubulin using AutoDock Vina. The ethynyl group’s linear geometry may enhance binding to hydrophobic pockets .
  • QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl) with logP and IC₅₀ values from cytotoxicity assays .

Q. What experimental optimizations mitigate challenges in isolating this compound intermediates?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates during cyclization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to improve regioselectivity in Friedel-Crafts reactions .
    • Troubleshooting : If purification fails (e.g., compound 6a in ), employ flash chromatography with gradient elution (hexane:EtOAc) or sublimation under reduced pressure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.